Mitiperstat
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Overview
Description
Mitiperstat, also known as AZD4831, is a synthetic organic compound developed by AstraZeneca. It is an irreversible inhibitor of myeloperoxidase, an enzyme found in certain immune cells. This compound is currently under investigation for its potential therapeutic applications in conditions such as heart failure with preserved ejection fraction, chronic obstructive pulmonary disease, and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mitiperstat involves multiple steps, starting with the preparation of the core pyrrolo[3,2-d]pyrimidin-4-one structure. The key steps include:
- Formation of the pyrrolo[3,2-d]pyrimidin-4-one core through cyclization reactions.
- Introduction of the 2-sulfanylidene group.
- Attachment of the 4-chlorophenylmethyl group.
- Final functionalization with the 1-aminoethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Mitiperstat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mitiperstat has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of myeloperoxidase and its effects on oxidative stress.
Biology: Investigated for its role in modulating immune cell function and reducing inflammation.
Medicine: Under clinical trials for the treatment of heart failure with preserved ejection fraction, chronic obstructive pulmonary disease, and other inflammatory conditions.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for cardiovascular diseases .
Mechanism of Action
Mitiperstat exerts its effects by irreversibly inhibiting myeloperoxidase, an enzyme that produces reactive oxygen species during the immune response. By inhibiting myeloperoxidase, this compound reduces oxidative stress and inflammation. The molecular targets include the active site of myeloperoxidase, where this compound binds covalently, preventing the enzyme from catalyzing the production of reactive oxygen species .
Comparison with Similar Compounds
Taurine Chloramine: Another myeloperoxidase inhibitor with anti-inflammatory properties.
4-Aminobenzoic Acid Hydrazide: Known for its inhibitory effects on myeloperoxidase.
N-Acetylcysteine: A thiol-containing compound that can inhibit myeloperoxidase activity.
Uniqueness of Mitiperstat: this compound stands out due to its irreversible inhibition mechanism, which provides prolonged suppression of myeloperoxidase activity. This makes it particularly effective in conditions where sustained inhibition of oxidative stress is required. Additionally, its selectivity for myeloperoxidase minimizes off-target effects, enhancing its therapeutic potential .
Properties
CAS No. |
1933460-19-5 |
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Molecular Formula |
C15H15ClN4OS |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15ClN4OS/c1-8(17)11-6-10(16)3-2-9(11)7-20-12-4-5-18-13(12)14(21)19-15(20)22/h2-6,8,18H,7,17H2,1H3,(H,19,21,22)/t8-/m1/s1 |
InChI Key |
BHKKSKOHRFHHIN-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N |
Origin of Product |
United States |
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